6-Chloro-4-methoxypicolinonitrile
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Overview
Description
6-Chloro-4-methoxypicolinonitrile is a heterocyclic aromatic compound with the molecular formula C7H5ClN2O. It is characterized by a chloro group at the 6th position, a methoxy group at the 4th position, and a nitrile group at the 2nd position of the pyridine ring. This compound is primarily used as a building block in organic synthesis and has applications in various fields including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methoxypicolinonitrile typically involves the following steps:
Starting Material: The synthesis begins with 6-chloronicotinic acid.
Methoxylation: The 4th position of the pyridine ring is methoxylated using methanol and a suitable base such as sodium hydroxide.
Nitrile Formation: The carboxylic acid group at the 2nd position is converted to a nitrile group using a dehydration agent like thionyl chloride or phosphorus pentachloride.
The reaction conditions generally involve refluxing the starting materials in an appropriate solvent such as methanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methoxypicolinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of 6-amino-4-methoxypicolinonitrile or 6-thio-4-methoxypicolinonitrile.
Oxidation: Formation of 6-chloro-4-formylpicolinonitrile.
Reduction: Formation of 6-chloro-4-methoxypicolinamidine.
Scientific Research Applications
6-Chloro-4-methoxypicolinonitrile has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes.
Biological Research: Utilized in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: Acts as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methoxypicolinonitrile is primarily related to its ability to interact with biological targets such as enzymes and receptors. The chloro and methoxy groups enhance its binding affinity and specificity towards these targets. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-methoxypyridine
- 6-Chloro-4-methoxyquinoline
- 6-Chloro-4-methoxybenzene
Uniqueness
6-Chloro-4-methoxypicolinonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and binding properties compared to other similar compounds. This makes it particularly valuable in the synthesis of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
6-chloro-4-methoxypyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-11-6-2-5(4-9)10-7(8)3-6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDIAVFIUMNEJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592813 |
Source
|
Record name | 6-Chloro-4-methoxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193074-46-3 |
Source
|
Record name | 6-Chloro-4-methoxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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